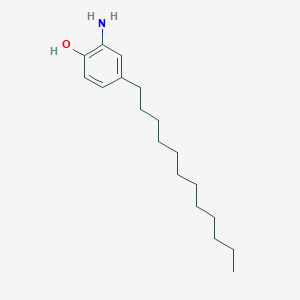

2-Amino-4-dodecylphenol

Description

BenchChem offers high-quality 2-Amino-4-dodecylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-dodecylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62529-18-4 |

|---|---|

Molecular Formula |

C18H31NO |

Molecular Weight |

277.4 g/mol |

IUPAC Name |

2-amino-4-dodecylphenol |

InChI |

InChI=1S/C18H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18(20)17(19)15-16/h13-15,20H,2-12,19H2,1H3 |

InChI Key |

QTCHYCDDYFMASI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC(=C(C=C1)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Hydrophobicity and Partition Coefficient of 2-Amino-4-dodecylphenol

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Amino-4-dodecylphenol , focusing specifically on its hydrophobicity and partition coefficient (

This document moves beyond standard database values, offering a structural critique of the molecule's behavior in biphasic systems and detailing a validated RP-HPLC methodology (OECD 117) for accurate LogP determination. It is designed for researchers in surfactant chemistry, metal extraction (hydrometallurgy), and pharmacological development.

Part 1: Molecular Architecture & Theoretical Hydrophobicity

To understand the partitioning behavior of 2-Amino-4-dodecylphenol, we must first deconstruct its competing functional domains. The molecule is a classic amphiphile with a distinct "Push-Pull" architecture.

Structural Analysis

-

The Hydrophobic Tail (C12): The dodecyl chain is the dominant driver of lipophilicity. Whether linear (

-dodecyl) or branched (tetrapropylene-derived), this moiety contributes approximately +6.0 to the LogP value, rendering the molecule nearly insoluble in pure water. -

The Polar Head (Ortho-Amino-Phenol):

-

Phenolic -OH: A weak acid (

). -

Amino -NH2: A weak base (

for the conjugate acid). -

The Ortho-Effect: Crucially, the proximity of the amine and hydroxyl groups allows for intramolecular hydrogen bonding . This "closes" the polar head, effectively reducing its interaction with water and making the molecule more lipophilic than the sum of its parts would suggest.

-

Visualization of Structural Dynamics

The following diagram illustrates the functional conflict within the molecule that dictates its partitioning behavior.

Figure 1: Structural contributions to hydrophobicity. The intramolecular bond (yellow) acts as a 'lipophilic booster' by masking polar groups.

Part 2: pH-Dependent Partitioning (LogD vs. LogP)

For ionizable compounds like 2-Amino-4-dodecylphenol, the standard partition coefficient (

Ionization Profile

The molecule exhibits zwitterionic potential, though the pKa gap typically prevents a stable zwitterion.

-

pH < 4.0: The amine is protonated (

). The molecule becomes cationic and more water-soluble. -

pH 5.0 – 9.0 (Physiological/Environmental): The amine is neutral (

) and the phenol is neutral ( -

pH > 10.5: The phenol deprotonates (

). The molecule becomes anionic .

Ionization Workflow

Figure 2: Species distribution across pH gradients. LogP determination must be performed in the 'Neutral' zone.

Part 3: Experimental Determination Protocols

Expert Insight: Do NOT use the standard Shake Flask method (OECD 107) for 2-Amino-4-dodecylphenol.

-

Reason 1: The estimated LogP is > 4.[1][2]5. Shake flask methods lose accuracy above LogP 4 due to the difficulty of detecting trace amounts in the aqueous phase.

-

Reason 2: The dodecyl chain acts as a surfactant, creating stable emulsions that prevent clean phase separation, leading to erroneous results.

Recommended Protocol: OECD 117 (RP-HPLC Method) . This method uses retention time on a C18 column to correlate with hydrophobicity, bypassing the need for phase separation.

HPLC Method Specifications

| Parameter | Specification | Rationale |

| Column | C18 (Octadecyl-silica), capped | Simulates the octanol interface. |

| Mobile Phase | Methanol / Water (75:25 v/v) | High organic content required to elute the C12 tail. |

| Buffer | 10mM Ammonium Acetate, pH 7.0 | Ensures the molecule remains in the neutral state (see Part 2). |

| Flow Rate | 1.0 mL/min | Standard isocratic flow. |

| Detection | UV at 280 nm | Detects the phenol aromatic ring. |

| Reference Stds | Triphenylamine (LogP 5.7), DDT (LogP 6.2) | Brackets the expected LogP of the analyte. |

Step-by-Step Workflow

-

Preparation: Dissolve 2-Amino-4-dodecylphenol in Methanol (1 mg/mL).

-

Dead Time (

) Determination: Inject Thiourea or Sodium Nitrate to determine the column dead time (unretained compound). -

Calibration: Inject a mixture of 5-6 reference standards with known LogP values ranging from 3.0 to 6.5 (e.g., Naphthalene, Phenanthrene, Triphenylamine).

-

Data Plotting: Construct a calibration curve of

(capacity factor) vs.-

Formula:

-

-

Calculation: Inject the sample, calculate its

, and interpolate its LogP from the calibration curve.

Method Logical Flow

Figure 3: Decision matrix and workflow for HPLC-based LogP determination.

Part 4: Data Interpretation & Applications

Expected Values

Based on fragment contribution methods and homologous series analysis (e.g., 4-dodecylphenol LogP

-

Predicted LogP: 4.8 ± 0.3

-

LogD (pH 7.4): ~4.8 (Molecule is neutral).

-

LogD (pH 2.0): < 2.0 (Molecule is protonated/cationic).

Implications for Research

-

Bioavailability: With a LogP > 4.5, this compound falls into Class II or IV of the Biopharmaceutics Classification System (BCS). It has high permeability but low solubility. Formulation strategies must utilize lipid-based delivery systems or SNEDDS (Self-Nanoemulsifying Drug Delivery Systems).

-

Metal Extraction (Hydrometallurgy): The high hydrophobicity is a functional asset here. In solvent extraction (e.g., copper recovery), the molecule remains in the organic (kerosene) phase while the amino-phenol head chelates metal ions from the aqueous phase. If LogP were lower (< 3), the extractant would leach into the water, causing solvent loss.

-

Toxicity: High lipophilicity implies potential for bioaccumulation in adipose tissue. Environmental risk assessments must account for slow depuration rates.

References

-

OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[3][1] OECD Publishing. [Link][3][1][4]

-

U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: Phenol, 2-amino-4-dodecyl-.[Link] (Search by CAS or structure for analog data).

-

PubChem. (2025).[5] Compound Summary: 4-Dodecylphenol (Analog). National Library of Medicine. [Link]

- Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. Wiley Series in Solution Chemistry. (Authoritative text on the theory of LogP and "ortho-effect" corrections).

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-Amino-4-dodecylphenol

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-Amino-4-dodecylphenol (CAS: 16260-10-9 for n-isomer, generic branched CAS varies). This compound is a critical intermediate in the synthesis of lipophilic ligands for metal extraction (e.g., oximes), antioxidant stabilizers, and specialized surfactants.

The synthesis proceeds via a two-step sequence starting from commercially available 4-dodecylphenol:

-

Regioselective Nitration: Electrophilic aromatic substitution to install the nitro group at the ortho position.

-

Catalytic Hydrogenation: Reduction of the nitro group to the primary amine.

Target Audience: Medicinal chemists, process development engineers, and material scientists.

Retrosynthetic Analysis

The 4-dodecylphenol precursor has the para position blocked by the alkyl chain. The hydroxyl group is a strong ortho/para director.[1] Consequently, nitration is highly regioselective for the ortho position (2-position).

Figure 1: Two-step synthetic pathway from 4-dodecylphenol to the target amino-phenol.

Strategic Considerations (Expertise & Experience)

Isomerism of the Starting Material

-

Branched vs. Linear: Commercial "4-dodecylphenol" is frequently a complex mixture of branched isomers derived from propylene tetramer. If your application requires a crystalline product with a sharp melting point, ensure you source 4-n-dodecylphenol .

-

Impact: The branched technical grade material often yields the final product as a viscous dark oil, whereas the n-alkyl variant yields a solid. The chemistry described below applies to both, but purification techniques differ (distillation/column vs. recrystallization).

Safety: Thermal Runaway

Nitration of electron-rich phenols is highly exothermic.

-

Risk: Adding nitric acid too quickly can trigger an autocatalytic oxidation (fume-off) or formation of tarry quinones.

-

Control: We utilize an Acetic Acid solvent system .[2] This moderates the reaction rate better than sulfuric acid and allows for homogeneous heat dissipation.

Experimental Protocol

Stage 1: Synthesis of 2-Nitro-4-dodecylphenol[3]

Reagents:

-

4-Dodecylphenol (1.0 equiv)[3]

-

Nitric Acid (65-70%, 1.1 equiv)

-

Glacial Acetic Acid (Solvent, 3-4 volumes relative to phenol)

-

Water (for quenching)[4]

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing addition funnel.

-

Dissolution: Charge the flask with 4-dodecylphenol and Glacial Acetic Acid. Stir until dissolved.

-

Cooling: Cool the solution to 15°C using an ice/water bath.

-

Critical Step: Do not allow the temperature to drop below 10°C, as the acetic acid may freeze (MP ~16°C), hindering mixing.

-

-

Addition: Mix the Nitric Acid with a small amount of water (or acetic acid) to dilute slightly (optional but recommended to prevent hot spots). Add this solution dropwise over 45–60 minutes.

-

Process Control: Maintain internal temperature < 20°C . If red fumes (NOx) evolve rapidly, stop addition and cool.

-

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

-

Monitoring: TLC (Hexane/Ethyl Acetate 8:2) should show the consumption of the starting phenol (Rf ~0.6) and appearance of the yellow nitro-spot (Rf ~0.4).

-

-

Quench: Pour the reaction mixture into 5 volumes of ice-cold water with vigorous stirring. The product will separate as a heavy yellow oil or solid precipitate.

-

Workup:

-

Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

-

Wash the organic layer with water, then saturated

(to remove acid traces), and finally brine. -

Dry over

and concentrate under vacuum. -

Yield Expectation: 85–95% (Yellow/Orange oil or solid).

-

Stage 2: Reduction to 2-Amino-4-dodecylphenol

Reagents:

-

2-Nitro-4-dodecylphenol (Intermediate from Stage 1)

-

10% Palladium on Carbon (Pd/C) (5 wt% loading relative to substrate)

-

Ethanol (absolute) or Ethyl Acetate

-

Hydrogen Gas (

)

Procedure:

-

Safety Check: Purge all vessels with Nitrogen (

) before introducing catalyst. Dry Pd/C is pyrophoric. -

Loading: In a hydrogenation vessel (Parr shaker or heavy-walled flask), dissolve the nitro-intermediate in Ethanol. Carefully add the Pd/C catalyst.

-

Hydrogenation:

-

Method A (Pressure):[5] Hydrogenate at 30–50 psi (2–3 bar) for 4–6 hours at ambient temperature.

-

Method B (Balloon): For small scales (<5g), a double-balloon of

with vigorous stirring overnight is sufficient.

-

-

Completion: The yellow color of the nitro compound will fade to colorless or pale pink (amine).

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with ethanol.

-

Caution: Do not let the catalyst cake dry out completely on the filter (fire hazard). Keep wet with solvent.

-

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Storage: Aminophenols are oxidation-sensitive. Store under inert gas (

/Ar) in the dark.

-

Process Workflow & Logic

Figure 2: Operational workflow emphasizing critical control points (Red) and reaction steps (Green).

Analytical Data Summary

| Parameter | 2-Nitro-4-dodecylphenol (Intermediate) | 2-Amino-4-dodecylphenol (Product) |

| Appearance | Yellow Oil or Solid | Pale Pink/White Solid or Viscous Oil |

| IR Spectroscopy | 1530 | 3400-3300 |

| 1H NMR (Diagnostic) | Aromatic protons shift downfield due to | Upfield shift of ortho-proton. Broad singlet for |

| Solubility | Soluble in Hexane, DCM, EtAc. | Soluble in Alcohols, DCM; less soluble in Hexane. |

References

-

Preparation of 2-nitro-4-dodecylphenol (US Patent 4335219A) . Method for nitration of long-chain alkylphenols using acetic acid solvent systems.

-

Catalytic hydrogenation of nitrophenol (US Patent 3079435A) . Foundational protocols for reducing nitro-groups on phenol rings using Pd/C catalysts.

-

Vogel's Textbook of Practical Organic Chemistry . General procedures for the nitration of phenols and catalytic hydrogenation.

-

Separation of nitration products . Discussion on the regioselectivity (ortho vs para) of phenol nitration.

Sources

- 1. ukessays.com [ukessays.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]

- 5. CN106892829A - The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol - Google Patents [patents.google.com]

Application Note: 2-Amino-4-dodecylphenol (ADP-12) as a Mixed-Type Corrosion Inhibitor for Acidic Media

This Application Note is structured as a high-level technical guide for the evaluation and deployment of 2-Amino-4-dodecylphenol (ADP-12) as a corrosion inhibitor. It bridges organic synthesis, electrochemical validation, and surface chemistry to provide a comprehensive roadmap for researchers.

Executive Summary

2-Amino-4-dodecylphenol (ADP-12) represents a class of amphiphilic corrosion inhibitors designed for aggressive acidic environments (1M HCl, 0.5M H₂SO₄). Unlike standard short-chain amines, ADP-12 utilizes a C12 hydrophobic tail to maximize surface coverage via the "blocking effect," while its amino-phenol headgroup facilitates chemisorption onto metal lattices (Fe, Cu, Al).

This guide outlines the protocol for formulating, testing, and validating ADP-12, specifically addressing its solubility challenges and providing a rigorous electrochemical assessment workflow.

Chemical Profile & Mechanism of Action[1][2]

Physicochemical Properties[3]

-

IUPAC Name: 2-amino-4-dodecylphenol[1]

-

Molecular Weight: ~277.45 g/mol

-

Appearance: Waxy solid or viscous amber oil (depending on purity/isomer mix).

-

Solubility: Insoluble in pure water; soluble in ethanol, acetone, and DMSO.

-

pKa: ~10 (phenolic -OH), ~4-5 (anilinium ion).

Inhibition Mechanism

ADP-12 functions as a Mixed-Type Inhibitor , retarding both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

-

Chemisorption: The lone pair electrons on the Nitrogen (

) and Oxygen ( -

Physisorption: The protonated amine (

) in acid media interacts electrostatically with anions (Cl⁻ or SO₄²⁻) already adsorbed on the positively charged metal surface. -

Hydrophobic Barrier: The 12-carbon alkyl chain orients away from the metal, displacing water molecules and forming a dense hydrophobic film that prevents acid attack.

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway of ADP-12 adsorption and film formation on mild steel.

Preparation & Formulation Protocol

Challenge: ADP-12 is highly hydrophobic. Direct addition to aqueous acid causes precipitation, leading to erratic data. Solution: Use of a "Stock Emulsion" approach.

Stock Solution Preparation (10 mM)

-

Weighing: Accurately weigh 277.5 mg of ADP-12.

-

Dissolution: Dissolve in 10 mL of absolute ethanol (or acetone). Sonicate for 5 minutes until clear.

-

Dilution: Transfer to a 100 mL volumetric flask. Fill to mark with the corrosive medium (e.g., 1M HCl).[2][3]

-

Note: If turbidity occurs, add a non-ionic surfactant (e.g., Triton X-100) at 0.1% v/v, but ensure a blank control with surfactant is also tested.

-

Test Concentrations

Prepare serial dilutions from the stock to achieve:

-

Low Range: 10 ppm, 50 ppm (Threshold determination)

-

Mid Range: 100 ppm, 200 ppm (Linear activity)

-

High Range: 500 ppm, 1000 ppm (Maximum coverage/plateau)

Experimental Validation Protocols

Electrochemical Impedance Spectroscopy (EIS)

EIS is the "gold standard" for differentiating between barrier formation and charge transfer resistance.

Equipment: Potentiostat/Galvanostat (e.g., Gamry, Autolab) with FRA module. Cell Setup: Three-electrode cell (Working: Mild Steel; Counter: Platinum; Ref: Ag/AgCl).

Protocol Steps:

-

OCP Stabilization: Immerse the working electrode in the test solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 2 mV/5 min).

-

Parameters:

-

Data Analysis: Fit data to a Randles Equivalent Circuit (

) or a Constant Phase Element (CPE) model if the Nyquist loop is depressed.

Key Metric: Calculate Inhibition Efficiency (

Potentiodynamic Polarization (PDP)

Determines if ADP-12 is an anodic, cathodic, or mixed inhibitor.

Protocol Steps:

-

Scan Range: -250 mV to +250 mV vs. OCP.

-

Scan Rate: 1 mV/s (slow scan is critical for equilibrium).

-

Analysis: Extrapolate Tafel slopes (

) to determine Corrosion Current Density (

Key Metric:

Weight Loss Method (ASTM G31)

The definitive validation for long-term stability.

Protocol Steps:

-

Specimen: Carbon steel coupons (

cm). Grind with SiC paper (up to 1200 grit). -

Immersion: Suspend coupons in 200 mL of acid + ADP-12 for 24 hours at 303 K (and elevated temps 313-333 K for thermodynamic study).

-

Cleaning: Remove, wash with Clarke’s solution (inhibited acid), water, acetone, and dry.

-

Weighing: Measure weight loss (

).

Data Presentation & Analysis

Expected Results Summary

The following table illustrates the expected data trend for a high-performance inhibitor like ADP-12.

| Concentration (ppm) | Inhibition Efficiency (%) | |||

| Blank (0) | 25.4 | 150.2 | 850.5 | -- |

| 50 | 110.5 | 95.4 | 210.2 | 75.3 |

| 100 | 240.8 | 60.1 | 98.5 | 88.4 |

| 500 | 580.2 | 25.3 | 35.2 | 95.8 |

Note: As ADP-12 concentration increases,

Experimental Workflow Diagram

Figure 2: Integrated experimental workflow for validating ADP-12 performance.

Safety & Handling (MSDS Summary)

-

Toxicity: Long-chain alkylphenols can be endocrine disruptors. Handle with full PPE (Gloves, Goggles, Fume Hood).

-

Disposal: Do not pour down the drain. Collect as halogenated organic waste (if tested in HCl).

-

Storage: Store in a cool, dry place under inert gas (

) to prevent oxidation of the amine group.

References

-

Synthesis of Alkyl-Aminophenols

-

Electrochemical Protocols (EIS/PDP)

-

Mechanism of Aminophenol Inhibitors

-

MDPI. "Corrosion Inhibition of Mild Steel... by Tea Tree Extract (Terpineol/Aminophenol analogs)." MDPI.com. Available at: [Link]

-

- General Corrosion Testing Standards: ASTM International. "ASTM G31-72: Standard Practice for Laboratory Immersion Corrosion Testing of Metals."

-

Adsorption Isotherm Theory

-

ACS Publications. "Electrochemical Impedance Spectroscopy: A Tutorial." ACS Measurement Science Au. Available at: [Link]

-

Sources

- 1. prepchem.com [prepchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Corrosion Inhibition of Mild Steel and 304 Stainless Steel in 1 M Hydrochloric Acid Solution by Tea Tree Extract and Its Main Constituents [mdpi.com]

- 4. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]

- 5. ijcsi.pro [ijcsi.pro]

- 6. usbr.gov [usbr.gov]

Application Notes & Protocols for 2-Amino-4-dodecylphenol in Surfactant Chemistry

Disclaimer: Scientific literature and commercial applications focusing specifically on 2-Amino-4-dodecylphenol in surfactant chemistry are limited. This document provides a theoretical framework and generalized protocols for evaluating its potential surfactant properties based on its chemical structure and the established principles of surfactant science.

Introduction: The Potential of 2-Amino-4-dodecylphenol as a Novel Amphiphile

2-Amino-4-dodecylphenol is an amphiphilic molecule characterized by a hydrophilic head and a hydrophobic tail. This structure is the fundamental prerequisite for surfactant behavior.[1][2]

-

Hydrophilic Head: The phenolic hydroxyl (-OH) and primary amino (-NH2) groups provide polarity and the potential for hydrogen bonding, rendering this portion of the molecule water-soluble.

-

Hydrophobic Tail: The long, 12-carbon dodecyl (-C12H25) chain is nonpolar and oil-soluble.

This dual nature suggests that 2-Amino-4-dodecylphenol has the potential to orient itself at interfaces (e.g., oil-water or air-water), reducing surface and interfacial tension. The presence of the amino group also introduces pH-dependent properties, allowing it to potentially function as a cationic or non-ionic surfactant.[3][4]

Theoretical Surfactant Classes

-

Cationic Surfactant (in acidic conditions): In an acidic medium, the amino group can be protonated to form an ammonium salt (-NH3+). This positive charge would classify the molecule as a cationic surfactant, potentially useful in applications requiring surface adhesion, such as in corrosion inhibitors or fabric softeners.[3][4][5]

-

Non-ionic Surfactant (in neutral or alkaline conditions): In neutral or alkaline pH, the amino group remains uncharged. The surfactant properties would then be derived from the polarity of the amino and hydroxyl groups. Non-ionic surfactants are known for their stability in the presence of electrolytes and their broad compatibility with other surfactant types.[6][7][8] It could also be a precursor for producing other non-ionic surfactants, for example, through ethoxylation.[9]

Synthesis of 2-Amino-4-dodecylphenol

Before any application studies, the synthesis and purification of the compound are necessary. A common synthetic route involves a two-step process starting from 4-dodecylphenol.[10]

Protocol 2.1: Two-Step Synthesis

-

Nitration of 4-Dodecylphenol:

-

Dissolve 1 mole of 4-dodecylphenol in acetic acid.

-

While maintaining the temperature at 20°C, slowly add 1.2 moles of nitric acid (HNO3) dissolved in water.[10]

-

After 30 minutes, quench the reaction with ice water and extract the product with a suitable organic solvent like methylene chloride.[10]

-

Wash the organic phase with water, followed by a 5% sodium bicarbonate (NaHCO3) solution, and then water again.[10]

-

Remove the solvent under vacuum to yield 2-nitro-4-dodecylphenol.[10]

-

-

Reduction of the Nitro Group:

-

Dissolve the 2-nitro-4-dodecylphenol from the previous step in absolute ethanol.

-

Add a catalytic amount of platinum oxide (PtO2).[10]

-

Hydrogenate the mixture under 50 psi of hydrogen gas at 20°C for approximately 23 hours.[10]

-

Filter the reaction mixture to remove the catalyst and then remove the ethanol under vacuum to obtain 2-Amino-4-dodecylphenol.[10]

-

A visual representation of the synthesis workflow is provided below.

Sources

- 1. allresearchjournal.com [allresearchjournal.com]

- 2. ommegaonline.org [ommegaonline.org]

- 3. Cationic surfactants and fatty amines [nouryon.com]

- 4. Introduction to Cationic Surfactant [sanyo-chemical-solutions.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Non-ionic surfactants [m.chemicalbook.com]

- 7. Introduction to Nonionic Surfactant [sanyo-chemical-solutions.com]

- 8. sancolo.com [sancolo.com]

- 9. Applications of Nonionic Surfactants - Castor Oil, Alkylphenol, Fatty Amines Ethoxylates [rimpro-india.com]

- 10. prepchem.com [prepchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Amino-4-dodecylphenol Synthesis

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting Guide for 2-Amino-4-dodecylphenol Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing 2-Amino-4-dodecylphenol presents a unique duality of challenges: the lipophilicity of the dodecyl chain (causing solubility and purification issues) and the oxidation sensitivity of the ortho-aminophenol moiety (leading to "tar" formation).

This guide deviates from standard textbook protocols to address the specific physicochemical behavior of long-chain alkylphenols. High yields (>85%) are achievable only by strictly controlling the regioselectivity during nitration and preventing oxidative degradation during isolation .

Phase 1: The Nitration Bottleneck (4-Dodecylphenol 2-Nitro-4-dodecylphenol)

The primary cause of yield loss in this step is not lack of reactivity, but over-nitration and oxidative tarring due to the electron-rich phenol ring.

Optimized Protocol (Acetic Acid System)

Rationale: Acetic acid acts as a solvent that solubilizes the lipophilic starting material while moderating the nitronium ion concentration, preventing the "runaway" exotherms common with sulfuric acid methods.

-

Dissolution: Dissolve 1.0 eq of 4-dodecylphenol in Glacial Acetic Acid (1.2 mL per gram of phenol).

-

Temperature Control (CCP): Cool the solution to 15°C .

-

Critical Control Point (CCP): Do NOT allow the temperature to drop below 10°C (reactant precipitates/freezes) or rise above 20°C (dinitro- impurities form).

-

-

Addition: Add 1.2 eq of

(conc.) dropwise.-

Note: If using 70%

, mix it with a small amount of water/acetic acid first to prevent localized heating.

-

-

Quench: Pour mixture into 5x volume of Ice Water .

-

Extraction: Extract with Dichloromethane (DCM) . The product is too lipophilic for ether/ethyl acetate to be efficient against the acetic acid background.

Troubleshooting: Nitration Issues

| Symptom | Probable Cause | Corrective Action |

| Dark Red/Black Oil | Oxidation (Temperature spike) | Ensure internal temp <20°C during addition. Slow down addition rate. |

| Low Yield (<50%) | Product lost in acetic acid layer | The dodecyl chain is greasy; perform 3x extractions with DCM. Do not use Ether. |

| Solid won't precipitate | "Oiling Out" (Melting point depression) | This intermediate has a low MP. Do not attempt crystallization. Proceed to extraction immediately. |

Phase 2: The Reduction (2-Nitro 2-Amino)

The nitro-to-amino reduction is the step where the product is most vulnerable. 2-aminophenols are notoriously unstable in air, oxidizing to quinone imines (purple/black dyes).

Optimized Protocol (Catalytic Hydrogenation)

Rationale: Chemical reduction (Fe/HCl or Sulfide) creates messy emulsions with the dodecyl chain. Catalytic hydrogenation is cleaner, but the catalyst must be chosen carefully to avoid poisoning by the amine.

-

Solvent: Absolute Ethanol (approx. 10-12 mL per gram of nitro-phenol).

-

Catalyst:

(Adams' Catalyst) is superior to Pd/C for this specific substrate as it resists poisoning by the resulting amine. Use 0.5 - 1.0 wt% loading. -

Pressure: 50 psi

(Parr shaker or autoclave). -

Time: 2-4 hours at Ambient Temperature (20-25°C) .

-

Warning: Heating >40°C promotes side reactions.

-

Alternative: Hydrazine Transfer Hydrogenation

If high-pressure equipment is unavailable:

-

Use Hydrazine Hydrate (5 eq) with

+ Activated Carbon catalytic system in refluxing ethanol. This is milder than bulk metal reductions and easier to filter.

Phase 3: Isolation & Purification (The "Waxy Nightmare")

Long-chain aminophenols often refuse to crystallize, forming waxy solids that trap impurities.

The Hydrochloride Salt Strategy

Do not isolate the free base. It will oxidize within hours. Convert it immediately to the Hydrochloride (HCl) salt.

-

Filtration: Filter off the catalyst under an inert atmosphere (Argon/Nitrogen) if possible.

-

Acidification: Add concentrated HCl (1.1 eq) directly to the ethanolic filtrate.

-

Precipitation: Evaporate ethanol to 20% volume, then add Cold Diethyl Ether . The HCl salt should precipitate as a stable white/off-white solid.

-

Storage: Store under Argon at -20°C.

Visual Troubleshooting Guides

Workflow Visualization

Caption: Process flow for synthesis highlighting Critical Control Points (CCPs) for temperature and atmosphere.

Troubleshooting Decision Tree

Caption: Diagnostic logic for identifying root causes of failure in alkylphenol synthesis.

Frequently Asked Questions (FAQ)

Q: Why use Platinum Oxide (

Q: My product turned purple during filtration. Is it ruined? A: The purple color indicates the formation of quinone imines due to air oxidation. If the color is faint, you can rescue it by immediately acidifying with HCl and recrystallizing from Ethanol/Ether. If it is deep black/tarry, the purity is likely compromised, and you should restart the reduction step [2].

Q: Can I use direct amination of 4-dodecylphenol? A: Direct amination is generally discouraged for this molecule. The dodecyl chain provides steric bulk, but the electronic activation of the phenol ring makes it prone to multi-amination or polymerization under the harsh conditions required for direct amination. The Nitration-Reduction route is longer but significantly more reliable for regiocontrol [3].

References

-

PrepChem. Synthesis of 2-amino-4-dodecylphenol. (Based on US Patent 4,335,219).

-

Organic Syntheses. 2-Amino-4-nitrophenol (General handling of aminophenols). Coll. Vol. 3, p.83 (1955).

-

BenchChem. Troubleshooting Low Yield in Alkylphenol Nitration.

Technical Support Center: Purification of 2-Amino-4-dodecylphenol by Recrystallization

Welcome to the technical support center for the purification of 2-Amino-4-dodecylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this compound. Our focus is on explaining the causality behind experimental choices to ensure both success and understanding.

Safety First: Handling 2-Amino-4-dodecylphenol

Before beginning any experimental work, it is critical to be aware of the hazards associated with 2-Amino-4-dodecylphenol and its precursors.

-

Primary Hazards : This compound and related phenols can cause severe skin irritation or burns and serious eye damage.[1] They may also be harmful if swallowed or inhaled.[2] Some phenolic compounds are suspected of causing genetic defects or damaging fertility.[1][3][4]

-

Required Precautions :

-

Always handle this chemical inside a certified chemical fume hood.[2]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2]

-

Avoid creating dust when handling the solid material.

-

Ensure a safety shower and eyewash station are immediately accessible.

-

Consult the full Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.[1][2][3][4]

-

Core Principles of Recrystallization

Recrystallization is a powerful purification technique for solids based on differences in solubility.[5] The fundamental principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities behind in the solution (the "mother liquor").[6][7] An ideal recrystallization solvent will dissolve the target compound well at high temperatures but poorly at low temperatures.[5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the recrystallization of 2-Amino-4-dodecylphenol in a question-and-answer format.

Category 1: Solvent Selection & Dissolution

Q: What is the best solvent for recrystallizing 2-Amino-4-dodecylphenol?

A: The choice of solvent is critical. 2-Amino-4-dodecylphenol has a dual nature: the polar aminophenol head and the long, nonpolar C12 alkyl tail. This structure suggests that neither extremely polar nor completely nonpolar solvents will be ideal on their own.

-

Initial Approach : Start with solvents of intermediate polarity. Alcohols like ethanol or isopropanol are often good starting points. The "like dissolves like" rule of thumb can be a helpful guide.[8]

-

Testing : Before committing your entire batch, perform small-scale solubility tests.[5][9] Add about 0.1 g of your crude solid to a test tube and add a potential solvent dropwise (around 1 mL). If it dissolves at room temperature, the solvent is likely too good and will result in poor recovery. If it dissolves upon heating but reappears upon cooling, it is a promising candidate.[5]

-

Recommended Candidates : Based on the compound's structure, consider the solvents in the table below.

| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |

| Ethanol | 78 | Polar | The hydroxyl group can interact with the aminophenol head. May show high solubility, potentially requiring a mixed-solvent system for good recovery. |

| Isopropanol | 82 | Polar | Similar to ethanol but slightly less polar. A very common and effective recrystallization solvent. |

| Hexane | 69 | Nonpolar | Likely to dissolve the dodecyl tail well but the polar head poorly. May be a good "anti-solvent" in a mixed-solvent system. |

| Toluene | 111 | Nonpolar | Higher boiling point allows for a greater solubility difference upon cooling. Good for dissolving nonpolar impurities. |

| Acetone/Hexane | Varies | Mixed | A common mixed-solvent pair that can be fine-tuned for optimal solubility.[8] |

| Ethanol/Water | Varies | Mixed | Another classic mixed-solvent system. The compound is likely insoluble in water, making water a good anti-solvent.[5] |

Q: My compound dissolves easily in my chosen solvent at room temperature. What should I do?

A: This indicates the solvent is too effective, and you will likely get a very poor yield upon cooling.[9] The solution is to use a mixed-solvent system .[5]

-

Principle : A mixed-solvent system uses two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).[5]

-

Procedure :

-

Dissolve your crude 2-Amino-4-dodecylphenol in the minimum amount of the hot "good" solvent (e.g., ethanol or acetone).

-

While keeping the solution hot, add the "bad" solvent (e.g., water or hexane) dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point.[8]

-

Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

-

Proceed with the slow cooling step as usual.

-

Q: I've added a lot of hot solvent, but some solid material remains. Why?

A: There are two likely possibilities:

-

Insoluble Impurity : The remaining solid may be an insoluble impurity. If you have added a significant amount of hot solvent and the bulk of your product has dissolved, the remaining specks are likely not your product. In this case, you should perform a "hot filtration" to remove the insoluble material before allowing the filtrate to cool.

-

Insufficient Solvent : You may simply not have added enough solvent yet. Continue adding small portions of hot solvent until you are confident that only insoluble impurities remain. Be careful not to add a large excess, as this will reduce your final yield.[9]

Category 2: Crystallization & Isolation Problems

Q: I have cooled my solution, even in an ice bath, but no crystals have formed. What's wrong?

A: This is a common problem caused by supersaturation , where the solution holds more dissolved solute than it theoretically should.[10] The crystals need a nucleation site to begin forming. Here's how to induce crystallization:

-

Scratch the Flask : Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line.[9][10][11] The microscopic glass fragments that are scraped off can provide the necessary rough surface for crystals to start growing.

-

Add a Seed Crystal : If you saved a tiny amount of the crude starting material, add a single speck to the solution.[9][11] This provides a perfect template for more molecules to crystallize onto.

-

Cool to a Lower Temperature : If you haven't already, place the flask in an ice-salt bath for further cooling.[10]

-

Reduce Solvent Volume : It's possible you added too much solvent.[10] Gently heat the solution again and boil off some of the solvent to re-concentrate it, then attempt to cool it again.

Q: The moment I removed my flask from the heat, a large amount of fine powder crashed out of solution. Is this a problem?

A: Yes, this is a problem. Rapid crystallization, or "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[11] An ideal crystallization involves slow crystal growth over 15-20 minutes.

-

Cause : The solution was too concentrated, or the temperature change was too abrupt.

-

Solution :

-

Place the flask back on the heat source.

-

Add a small amount of additional hot solvent (e.g., 1-2 mL) to completely redissolve the precipitate.[11]

-

Allow the flask to cool much more slowly. Let it cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask with a beaker of hot water or paper towels can also slow the cooling rate.

-

Q: An oil has formed at the bottom of my flask instead of solid crystals. How do I fix this?

A: This phenomenon is called "oiling out." It occurs when the solute comes out of solution at a temperature above its own melting point, or when the solution is highly impure.[10]

-

Solution :

-

Reheat the solution to dissolve the oil.

-

Add a small amount of extra solvent to make the solution slightly more dilute.

-

Attempt the cooling process again, but much more slowly. Try to ensure that crystal formation begins at a lower temperature. Vigorous stirring or scratching the flask as it cools can sometimes promote crystal formation over oiling.

-

If the problem persists, you may need to recover the crude material by evaporating the solvent and attempt the recrystallization again with a different solvent system.[10]

-

Category 3: Purity & Yield Issues

Q: My final yield is very low. Where did my product go?

A: A low yield is most often caused by one of the following experimental errors:

-

Using Too Much Solvent : This is the most common cause.[10] A significant portion of your product will remain dissolved in the mother liquor if an excess of solvent was used.[11]

-

Premature Crystallization : If crystals formed during a hot filtration step, you lost product on the filter paper.

-

Washing with Room Temperature Solvent : Rinsing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[9]

-

Incomplete Crystallization : Not allowing enough time or a low enough temperature for crystallization to complete.

Q: My final product has a low melting point with a broad melting range. What does this mean?

A: This is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range (1-2°C). Impurities disrupt the crystal lattice, which requires less energy to break apart (lower melting point) and occurs over a wider temperature range. The solution is to perform a second recrystallization on the obtained solid.

Frequently Asked Questions (FAQs)

Q: What are the likely impurities in my crude 2-Amino-4-dodecylphenol?

A: The impurities will depend on the synthetic route. A common synthesis involves the nitration of 4-dodecylphenol followed by reduction.[12] Therefore, likely impurities include:

-

Unreacted 4-dodecylphenol (starting material).

-

2-Nitro-4-dodecylphenol (intermediate).

-

Isomeric byproducts from the nitration step.

-

Inorganic salts from the reduction step.

Q: Can I use decolorizing charcoal to remove colored impurities?

A: Caution is strongly advised. While activated charcoal is excellent for removing large, colored, nonpolar impurities, it should generally be avoided with phenolic compounds.[5] Charcoal can contain ferric ions, which may react with the phenol group, especially upon heating, to form colored complexes, thereby introducing a new impurity.[5] If your solution is colored, it is better to accept the color or attempt purification by another method if the color persists after a first recrystallization.

Q: What is the expected melting point of pure 2-Amino-4-dodecylphenol?

Protocols and Visualizations

Experimental Workflow Diagrams

Caption: General workflow for single-solvent recrystallization.

Caption: Decision tree for troubleshooting crystallization failure.

Protocol: Standard Single-Solvent Recrystallization

-

Dissolution : Place the crude 2-Amino-4-dodecylphenol in an Erlenmeyer flask. Add a magnetic stir bar or boiling chips. On a hot plate, bring your chosen solvent to a boil in a separate beaker. Add the hot solvent to the flask in small portions, swirling or stirring, until the solid just dissolves.[9]

-

Cooling : Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Rushing this step will lead to lower purity.[11]

-

Ice Bath : Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

-

Filtration : Set up a Büchner funnel with a piece of filter paper that fits flatly. Wet the paper with a small amount of ice-cold recrystallization solvent. Turn on the vacuum and pour the cold slurry of crystals into the funnel.

-

Washing : With the vacuum still on, wash the crystals with a minimum amount of ice-cold solvent to rinse away the impurity-laden mother liquor.[9]

-

Drying : Leave the vacuum on to pull air through the crystals for several minutes to help them dry. Then, transfer the solid to a watch glass and allow it to air dry completely. For a final drying step, a vacuum oven at a mild temperature can be used.

References

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

-

University of Colorado Boulder, Department of Chemistry. Recrystallization1. [Link]

-

University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

-

Faculty of Pharmacy, Assiut University. Recrystallization. [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

-

PrepChem.com. Synthesis of 2-amino-4-dodecylphenol. [Link]

-

ChemBK. 4-DODECYLPHENOL. [Link]

-

Chevron. (2025, August 14). Delo SHP SAE 30 Safety Data Sheet. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Professor Dave Explains. (2020, January 10). Recrystallization. [Link]

Sources

- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 2. fishersci.com [fishersci.com]

- 3. cglapps.chevron.com [cglapps.chevron.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 6. mt.com [mt.com]

- 7. youtube.com [youtube.com]

- 8. Tips & Tricks [chem.rochester.edu]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. prepchem.com [prepchem.com]

- 13. chembk.com [chembk.com]

Technical Support Center: Purification of 2-Amino-4-dodecylphenol

Welcome to the technical support resource for the purification of 2-Amino-4-dodecylphenol. This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the isolation and purification of this compound. We will delve into the causality behind experimental choices, provide field-proven troubleshooting protocols, and ground our recommendations in authoritative sources.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently have before starting or when optimizing their purification strategy.

Q1: What are the most likely isomeric impurities I need to remove from my crude 2-Amino-4-dodecylphenol?

A1: The impurity profile is dictated by the synthetic route. A common synthesis involves the nitration of 4-dodecylphenol followed by reduction.[1] Given this, the primary impurities are typically:

-

Unreacted Starting Material: 2-Nitro-4-dodecylphenol, if the reduction step is incomplete.

-

Positional Isomers: Although the para-dodecyl group directs nitration to the ortho position, minor amounts of other isomers can form, especially if the starting 4-dodecylphenol contains ortho- or meta-dodecylphenol impurities.

-

Over-reaction Products: Dinitrated or other side-products from the nitration step.

-

Degradation/Oxidation Products: Aminophenols are susceptible to oxidation, which can lead to colored impurities.[2]

Q2: What is the fundamental principle for separating the desired amine from the nitro-precursor?

A2: The key difference lies in the functional groups. The desired product has a basic amino (-NH₂) group and an acidic phenolic (-OH) group, making it amphoteric.[2] The primary impurity, 2-nitro-4-dodecylphenol, has a neutral nitro (-NO₂) group and the acidic phenolic group. This difference in basicity is the most powerful handle for separation. You can exploit this via:

-

Acid-Base Extraction: Selectively protonating the amino group with a dilute acid (e.g., aq. HCl) will move the desired product into the aqueous phase, leaving the less basic nitro-precursor in the organic phase.

-

Chromatography: The polar amino group interacts more strongly with polar stationary phases (like silica gel) than the nitro group, leading to different elution times.

Q3: My crude product is dark brown/purple. Is this normal and how do I fix it?

A3: Yes, discoloration is a common issue with aminophenols due to the oxidation of the electron-rich aromatic ring. The presence of trace metals or exposure to air can accelerate this process. To address this:

-

Use a Reducing Agent: During workup or recrystallization, adding a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) or sodium bisulfite can help prevent oxidation and remove color.[3][4]

-

Activated Charcoal Treatment: A decolorization step using activated charcoal during recrystallization is highly effective.[2][5] Be cautious, as charcoal can also adsorb your product, so use it sparingly (1-2% w/w).

-

Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize air exposure.[4][6]

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is often the first choice for purification due to its scalability and cost-effectiveness. However, success depends heavily on solvent selection and technique.

Workflow: Recrystallization for Isomer Removal

This workflow outlines the critical decision points for developing a robust recrystallization protocol.

Caption: Recrystallization workflow for purifying 2-Amino-4-dodecylphenol.

Recrystallization Q&A

Q: How do I choose the right recrystallization solvent?

A: The ideal solvent should fully dissolve your desired product at high temperatures but provide low solubility at room temperature or below, while the unreacted nitro-isomer and other impurities remain soluble even when cold.[2] The long dodecyl chain imparts significant nonpolar character, while the amino and phenol groups add polarity. Therefore, a solvent system with intermediate polarity is often best.

| Solvent System | Rationale & Expected Outcome | Boiling Point (°C) |

| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol, then add hot water dropwise until turbidity appears. The more nonpolar nitro-precursor may stay in solution upon cooling.[6] | 78-100 |

| Toluene | A nonpolar solvent. The desired product's polarity may give it lower solubility than less polar impurities. Good for removing nonpolar contaminants. | 111 |

| Heptane/Ethyl Acetate | A nonpolar/polar mixture. Dissolve in minimal hot ethyl acetate, then add hot heptane as an anti-solvent. This can effectively precipitate the more polar aminophenol. | 77-98 |

| Aqueous Acid | Utilizes the basicity of the amino group. Dissolve the crude material in a hot dilute acid (e.g., 5% H₂SO₄ or citric acid).[3] The aminophenol forms a soluble salt. Upon cooling and neutralization, the pure product should precipitate. | ~100 |

Q: My product won't crystallize, it just oils out. What's wrong?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, or when the impurity level is too high.

-

Solution 1: Reduce Cooling Rate. Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature first, then move to a 0-4°C refrigerator. Slow cooling encourages ordered crystal lattice formation.

-

Solution 2: Add a Seed Crystal. If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

-

Solution 3: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can serve as nucleation sites.

-

Solution 4: Re-evaluate Solvent. The solvent may be too good. Try a solvent system where the product is less soluble, or use more of the anti-solvent.

Section 3: Troubleshooting Guide: Column Chromatography

When recrystallization fails to provide adequate purity, column chromatography is the next logical step. The key is to exploit the polarity difference between the aminophenol and its less polar isomers/precursors.

Workflow: Chromatographic Separation

Caption: Step-by-step workflow for purification via flash column chromatography.

Chromatography Q&A

Q: What are the best starting conditions (stationary and mobile phase) for my column?

A: For separating a polar aminophenol from a less polar nitrophenol, standard normal-phase chromatography is highly effective.

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | The acidic silanol groups on the silica surface will interact strongly with the basic amino group of your product, leading to higher retention compared to the nitro-precursor.[7] |

| Mobile Phase | Hexanes:Ethyl Acetate Gradient | Start with a nonpolar mixture (e.g., 95:5 Hex:EtOAc) and gradually increase the polarity (to ~70:30 Hex:EtOAc). The less polar impurities will elute first, followed by your more polar desired product.[4] |

| TLC Analysis | Aim for an Rf value of 0.25-0.35 for your product in the chosen solvent system to ensure good separation on the column.[8] | This Rf provides a good balance between retention and reasonable elution time. |

Q: My compound is streaking on the TLC plate and the column. How do I get sharp bands?

A: Streaking is often caused by the strong interaction between the basic amino group and the acidic silica gel.

-

Solution 1: Add a Modifier. Add a small amount of a basic modifier like triethylamine (~0.5-1%) to your mobile phase. The triethylamine will competitively bind to the acidic sites on the silica, allowing your aminophenol to travel through the column more uniformly.

-

Solution 2: Use a Different Stationary Phase. If streaking persists, consider using a less acidic stationary phase like neutral alumina.[8]

-

Solution 3: Check for Insolubility. Ensure your sample is fully dissolved when loaded onto the column. Loading an insoluble sample will cause it to slowly dissolve as the mobile phase passes, leading to severe tailing.

Q: I ran the column but my fractions are still impure. What went wrong?

A: This usually points to a problem with column packing, loading, or resolution.

-

Poor Resolution: The Rf values of your product and the impurity may be too close. Try a different solvent system. Sometimes switching from ethyl acetate to a different polar solvent like dichloromethane or acetone can alter selectivity.

-

Column Overloading: If you load too much crude material, the separation bands will broaden and overlap. A general rule is to load 1g of crude material per 20-40g of silica gel.

-

Improper Packing/Loading: Air bubbles or cracks in the silica bed will ruin the separation. Ensure you pack a uniform, stable column. Load the sample in the smallest possible volume of solvent to create a narrow starting band.[8]

Section 4: Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is an essential tool for confirming the purity of your final product and quantifying residual isomers.

Q: How do I set up an HPLC method to analyze my purified 2-Amino-4-dodecylphenol?

A: Reversed-phase HPLC is the most common and effective method.

| Parameter | Recommendation | Rationale & Details |

| Column | C18 (Octadecylsilane) | Standard choice for reversed-phase. The nonpolar dodecyl chain will interact well with the stationary phase. |

| Phenyl-Hexyl or PFP | These columns offer alternative selectivity through π-π interactions with the aromatic ring and are excellent for separating positional isomers.[9][10] | |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or TFA | A typical starting point is a 70:30 to 90:10 organic:aqueous gradient. The acid is crucial for protonating the amino group, which provides sharp, symmetrical peak shapes by preventing interaction with residual silanols on the column. |

| Detection | UV-Vis Detector | Set the detector to a wavelength where both the aminophenol and potential nitro-precursor absorb strongly (e.g., 254 nm or 280 nm). |

| Expected Elution | Nitro-precursor -> 2-Amino-4-dodecylphenol | In reversed-phase, less polar compounds are retained longer. The nitro-precursor is less polar than the aminophenol, so it will have a longer retention time. |

References

- Purification of alkylated phenols by melt crystallization. (n.d.). Google Patents.

- Introduction of Alkyl Phenol Production Process. (n.d.).

- Purification of p-aminophenol. (n.d.). Google Patents.

- Synthesis of 2-amino-4-dodecylphenol. (n.d.). PrepChem.com.

- Troubleshooting bromination side reactions in phenol synthesis. (n.d.). Benchchem.

- Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. (n.d.). Analyst (RSC Publishing).

- Column Chromatography-Separation of ortho & para Nitrophenols. (2021, June 27). YouTube.

- HPLC of Structural Isomers Using Cyclodextrin- Poly(vinylamine)-Coated Silica Columns, Part II: Retention Behavior and Separation. (n.d.). Journal of Chromatographic Science.

- How can I separate ortho- and para-substituted alkylbenzen sulfonates with HPLC? (2018, June 1). ResearchGate.

- Technical Support Center: Purification of Synthetic Products from 4-Aminophenol. (n.d.). Benchchem.

- Process for producing aminophenols. (n.d.). Google Patents.

- A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials.

- Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.

- Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. (n.d.). QuickCompany.

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]

- 6. EP0224625B1 - Process for producing aminophenols - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. Purification [chem.rochester.edu]

- 9. researchgate.net [researchgate.net]

- 10. welch-us.com [welch-us.com]

Technical Support Center: Minimizing Side Reactions in 2-Amino-4-dodecylphenol Coupling Reactions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Amino-4-dodecylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling reactions involving this versatile but sensitive molecule. The presence of both a nucleophilic amino group and an activatable phenolic hydroxyl group on the same aromatic ring, combined with a susceptibility to oxidation, presents unique challenges. This document provides in-depth troubleshooting advice and proactive strategies to help you minimize side reactions and maximize the yield and purity of your desired product.

Section 1: Core Challenges & Primary Side Reaction Pathways

2-Amino-4-dodecylphenol is prone to several competing reaction pathways that can significantly lower the yield of the target molecule. The primary challenges stem from three core properties:

-

Oxidative Instability: The aminophenol scaffold is highly susceptible to oxidation, leading to the formation of colored quinone-imine species and subsequent polymerization.[1] This is often the root cause of reaction mixtures turning dark brown, purple, or black.

-

Dual Reactivity: The molecule contains two reactive sites: the amino group (-NH₂) and the hydroxyl group (-OH). Without a proper protection strategy, reagents can react non-selectively at both sites, leading to a mixture of products and polymeric materials.

-

Reactive Intermediates (in Azo Coupling): When performing diazotization, the resulting aryl diazonium salt is an unstable intermediate. It is highly sensitive to temperature, and decomposition leads to unwanted phenols and nitrogen gas evolution, directly impacting yield.[2]

Below is a diagram illustrating the major competing pathways that must be controlled.

Caption: Primary side reaction pathways originating from 2-Amino-4-dodecylphenol.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during experiments in a question-and-answer format.

Problem 1: Reaction Discoloration

Q: Why is my reaction mixture turning dark brown, purple, or black almost immediately after adding my reagents?

A: This is a classic indicator of oxidation.[1] The aminophenol moiety is readily oxidized to a quinone-imine intermediate, which is highly colored and can polymerize to form dark, often insoluble, materials.[3] This process is accelerated by dissolved oxygen, trace metal ions, and light.

Solutions:

-

Atmosphere Control: Perform the reaction under an inert atmosphere (Nitrogen or Argon). This is the most effective way to exclude oxygen.

-

Solvent Preparation: Use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas for 15-30 minutes prior to use or by using the freeze-pump-thaw method.[1]

-

Antioxidant Addition: Introduce a small amount of an antioxidant to the reaction mixture. This can scavenge dissolved oxygen and other oxidizing species.[1] The choice of antioxidant should be tested for compatibility with your specific reaction chemistry.

| Antioxidant | Recommended Concentration (w/v) | Notes |

| Ascorbic Acid (Vitamin C) | 0.01 - 0.1% | Highly effective in aqueous solutions, acts as a reducing agent.[1] |

| Sodium Metabisulfite | 0.05 - 0.5% | A strong reducing agent, particularly effective in preventing non-enzymatic browning.[1] |

| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | A phenolic antioxidant suitable for organic media. |

-

Glassware and Reagent Purity: Use high-purity solvents and thoroughly clean glassware to remove trace metal catalysts. If metal contamination is suspected, adding a chelating agent like EDTA may be beneficial, but its compatibility must be verified.[1]

-

Light Protection: Conduct the reaction in an amber glass flask or wrap the reaction vessel in aluminum foil to protect it from light.[1]

Problem 2: Low Yield and Formation of Insoluble "Tar"

Q: My yield is significantly lower than expected, and I'm left with a sticky, insoluble residue. What is the cause?

A: This issue typically points to either the decomposition of a reactive intermediate or uncontrolled polymerization due to non-selective reactions.

Primary Causes & Solutions:

-

If performing Azo Coupling (Diazotization): The most likely culprit is the decomposition of the diazonium salt. Aryl diazonium salts are notoriously unstable at elevated temperatures.[2][4]

-

Solution: Maintain a strict temperature range of 0-5 °C throughout the diazotization step (addition of sodium nitrite) and the subsequent coupling step. Use an ice-salt bath for efficient cooling and ensure all reagent solutions are pre-cooled before addition.[2] Gas evolution (N₂) is a clear sign of decomposition.[2]

-

-

If performing Oxidative Coupling: At higher concentrations, the oxidized aminophenol intermediate can react with itself rather than your target molecule, leading to oligomers and polymers.[5]

-

Solution: Add the 2-Amino-4-dodecylphenol solution slowly and dropwise to the reaction mixture containing the oxidant and the other coupling partner. This maintains a low instantaneous concentration of the aminophenol, favoring the desired bimolecular reaction over self-coupling. Experiment with using fewer equivalents (e.g., 2-5 equivalents) of the aminophenol.[5]

-

-

General Cause (Uncontrolled Reactivity): If both the amino and hydroxyl groups are unprotected, they can both react with your coupling partner, leading to cross-linking and polymerization.

-

Solution: Implement a protecting group strategy . This is a critical step for achieving selectivity. Decide which functional group you want to react and protect the other. For example, to perform a reaction at the amino group (e.g., amide bond formation), you must first protect the more acidic phenolic hydroxyl group. See Section 3 for a detailed discussion.

-

Caption: Troubleshooting workflow for low yield and byproduct formation.

Problem 3: Multiple Unexpected Byproducts in Analysis

Q: My LC-MS/TLC analysis shows several unexpected products in addition to my target molecule. How can I prevent them?

A: This indicates specific, competing side reactions are occurring. The identity of the side product depends heavily on the reaction conditions, particularly pH.

-

In Azo Coupling - Triazene Formation: If you are coupling the diazonium salt to another aromatic amine, triazene formation is a common side reaction. This occurs when the diazonium ion (electrophile) attacks the nitrogen of the coupling partner's amino group (N-coupling) instead of the aromatic ring (C-coupling).

-

Cause & Solution: This side reaction is pH-dependent. For coupling with aromatic amines, a slightly acidic medium (pH 4-5) is required.[2] This pH is a compromise: it keeps enough of the coupling partner's amine unprotonated to be reactive, but is acidic enough to disfavor attack at the nitrogen. If the pH is too basic, triazene formation will dominate.[2] Conversely, when coupling to a phenol, a basic pH of 9-10 is required to deprotonate the hydroxyl group, forming the highly activated phenoxide ion needed for C-coupling.[2][4] Strict pH monitoring and control are essential.

-

-

In Amide Coupling - Guanidinylation: When using aminium/uronium-based coupling reagents (e.g., HATU, HBTU) to form an amide bond with the amino group of 2-Amino-4-dodecylphenol, the coupling reagent can react with the amino group to form a guanidinium byproduct.[6]

-

Cause & Solution: This typically happens when the coupling reagent is in excess. To avoid this, pre-activate the carboxylic acid with the coupling reagent for a short period (e.g., 5-30 minutes) before adding the 2-Amino-4-dodecylphenol.[6][7] This allows the activated ester to form first, which then cleanly reacts with the amine. Use a slight excess of the carboxylic acid relative to the coupling reagent.[6]

-

Section 3: Proactive Strategies & FAQs

Q1: What are the most critical parameters to control when working with 2-Amino-4-dodecylphenol?

A: Success with this molecule relies on proactively controlling five key parameters:

-

Atmosphere: Always work under an inert atmosphere (N₂ or Ar) to prevent oxidation.

-

Temperature: For temperature-sensitive reactions like diazotization, strict control at 0-5 °C is non-negotiable.[2]

-

pH: Crucial for directing selectivity in azo coupling. The optimal pH depends entirely on your coupling partner (acidic for amines, basic for phenols).[2]

-

Purity of Starting Materials: Use high-purity 2-Amino-4-dodecylphenol, as isomers or oxidized contaminants can lead to complex side product profiles.[8]

-

Stoichiometry and Addition Order: Use controlled, slow addition of reagents to avoid localized high concentrations, and pre-activate where necessary (e.g., in amide coupling).[7]

Q2: Should I use protecting groups? If so, which group should I protect and which should I use?

A: Yes, for almost all multi-step syntheses, a protecting group strategy is essential for achieving high selectivity and yield. The choice of which group to protect depends on your desired reaction.

-

To react at the Amino (-NH₂) group: You must protect the more acidic Phenolic Hydroxyl (-OH) group first.

-

To react at the Hydroxyl (-OH) group: You must protect the Amino (-NH₂) group first.

The ideal strategy is orthogonal protection , where each protecting group can be removed under specific conditions without affecting the other.[9][10] This allows for sequential, controlled modification of each functional group.

Caption: Decision tree for implementing a protecting group strategy.

Below is a table of commonly used, orthogonally compatible protecting groups.

| Functional Group | Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Conditions |

| Amino (-NH₂) | tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., TEA) | Strong acid (e.g., TFA, HCl in dioxane)[11][12] |

| Amino (-NH₂) | Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, base | Catalytic Hydrogenolysis (H₂, Pd/C)[11][12] |

| Hydroxyl (-OH) | Benzyl | Bn | BnBr, base (e.g., K₂CO₃) | Catalytic Hydrogenolysis (H₂, Pd/C)[11] |

| Hydroxyl (-OH) | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) or mild acid[9] |

Orthogonal Pair Example: To react at the amino group, you could first protect the hydroxyl as a TBDMS ether. After the amino group reaction is complete, the TBDMS group can be removed with TBAF without affecting a Cbz-protected amine or a newly formed amide bond.

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Handling and Degassing Solvents

-

Select a suitable solvent (e.g., THF, Dichloromethane, DMF).

-

Place the solvent in a flask with a stir bar.

-

Insert a long needle or sparging tube connected to an inert gas line (Nitrogen or Argon) so that it reaches the bottom of the flask.

-

Insert a second, shorter needle through the septum to act as a gas outlet.

-

Bubble the inert gas through the solvent with gentle stirring for 15-30 minutes.

-

Remove the needles and store the deoxygenated solvent under a positive pressure of inert gas until use.

Protocol 2: Azo Coupling: Diazotization and Subsequent Coupling to a Phenol

This protocol is an example for coupling to a generic phenol like 2-naphthol and must be optimized for your specific substrate.

A. Diazotization

-

In a flask, dissolve 2-Amino-4-dodecylphenol (1.0 molar equivalent) in a solution of hydrochloric acid (approx. 2.5-3.0 equivalents) and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.[4]

-

Prepare a solution of sodium nitrite (NaNO₂) (1.0-1.1 molar equivalents) in cold water.

-

Add the cold NaNO₂ solution dropwise to the aminophenol solution, ensuring the temperature never exceeds 5 °C .[2]

-

After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes. Use this solution immediately in the next step.

B. Azo Coupling

-

In a separate beaker, dissolve your phenolic coupling partner (e.g., 2-naphthol, 1.0 molar equivalent) in an aqueous sodium hydroxide solution (e.g., 10% NaOH) to achieve a pH of 9-10.[2][4]

-

Cool this alkaline solution in an ice-salt bath to below 5 °C.

-

Slowly add the cold diazonium salt solution (from Part A) dropwise to the stirred, cold phenolic solution.[4]

-

A colored precipitate of the azo product should form immediately. Maintain the basic pH and low temperature throughout the addition.

-

Once the addition is complete, continue stirring in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

-

Isolate the solid product by vacuum filtration, wash with cold water, and dry.[4] Further purification can be done by recrystallization.

References

- Protecting group - Wikipedia.

- Technical Support Center: Preventing Oxidation of Aminophenol Compounds - Benchchem.

- How do I avoid side reactions while doing this peptide coupling reaction? - Reddit.

- Protective Groups - Organic Chemistry Portal.

- Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC.

- Protecting Groups in Peptide Synthesis: A Detailed Guide.

- N-Terminal Modification of Proteins with o-Aminophenols - ACS Public

- Mild bioconjugation through the oxidative coupling of ortho-aminophenols and anilines with ferricyanide - PubMed.

- Dodecyl Phenol - Equilex.

- Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols - PubMed.

- Protection and Deprotection - CEM Corpor

- Minimizing side reactions during the diazotiz

- Synthesis of 2-amino-4-dodecylphenol - PrepChem.com.

- CN114456042B - Preparation method of p-dodecylphenol - Google P

- Technical Support Center: Optimization of Coupling Reaction Conditions for Bis-Azo Phenol Dyes - Benchchem.

- Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Diazotis

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.

- I. Certain azo dyes derived from 2-amino phenol-4-sulfonic acid - Digital Commons @ NJIT.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bachem.com [bachem.com]

- 7. reddit.com [reddit.com]

- 8. CN114456042B - Preparation method of p-dodecylphenol - Google Patents [patents.google.com]

- 9. Protecting group - Wikipedia [en.wikipedia.org]

- 10. Protective Groups [organic-chemistry.org]

- 11. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

Technical Support Center: 2-Amino-4-dodecylphenol Integrity Management

Status: Operational Ticket Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The "Dual-Natured" Challenge

2-Amino-4-dodecylphenol (ADP) presents a unique handling challenge due to its amphiphilic frustration . It possesses a highly polar, redox-active "head" (ortho-aminophenol) susceptible to rapid oxidation, attached to a massive, hydrophobic "tail" (dodecyl chain).

Successful handling requires a bifurcated strategy: rigorous exclusion of oxygen to protect the head, and lipophilic solvent protocols to manage the tail. Failure to respect this duality results in the formation of insoluble "tars" (phenoxazinone dimers) and irreversible loss of reagent purity.

Module 1: The Oxidation Trap (Atmospheric Degradation)

User Symptom: "My white/pale-yellow solid turned reddish-brown or black after sitting on the bench for 20 minutes."

The Mechanism: Why it Degrades

The ortho-positioning of the amino (-NH₂) and hydroxyl (-OH) groups creates a "redox trigger." Unlike simple phenols, ADP undergoes Auto-Oxidative Dimerization .

-

Proton Transfer: In the presence of trace moisture or base, the phenol deprotonates.

-

Radical Formation: Oxygen abstracts a hydrogen, creating a phenoxyl radical.

-

Quinone Imine Formation: The radical stabilizes by forming an ortho-quinone imine.

-

Dimerization (The "Tar"): Two quinone imine molecules react to form 2-aminophenoxazin-3-one derivatives. This is the dark impurity you see.

Troubleshooting & Protocols

| Question | Technical Diagnosis | Corrective Action (Protocol) |

| "Can I weigh this in open air?" | NO. The induction period for oxidation is <15 mins in humid air. | Protocol A (Inert Weighing): 1. Flush the weighing boat with Argon (Ar) before dispensing.2. If a glovebox is unavailable, use an "inverted funnel" Ar shield over the balance.3. Dissolve immediately in degassed solvent. |

| "The solution turned pink. Is it ruined?" | Early-stage oxidation. <1% impurity can cause intense color (high extinction coefficient). | Protocol B (Rescue): 1. Add a reducing agent immediately: Sodium Dithionite (Na₂S₂O₄) or Ascorbic Acid (if solvent compatible).2. Filter through a plug of silica under Nitrogen to remove the polar quinone impurities. |

| "Can I use ether/THF from the shelf?" | Peroxide Risk. Ethers contain peroxides that accelerate quinone formation. | Protocol C (Solvent Prep): Use only anhydrous, inhibitor-free solvents sparged with Ar for 20 mins. Test solvents for peroxides prior to use. |

Visualization: The Degradation Pathway

Figure 1: The irreversible oxidative cascade of ortho-aminophenols. Note that the final dimerization step is often autocatalytic.

Module 2: The Solubility Paradox (Physical Handling)

User Symptom: "The compound is sticky, waxy, and won't dissolve in water or methanol. It smears on the glassware."

The Mechanism: Lipophilic Dominance

The C12 (dodecyl) chain dominates the physical properties. While the head is polar, the molecule behaves like a lipid or a surfactant . It has a high LogP (estimated >7.0), making it hydrophobic.[1]

Troubleshooting & Protocols

| Issue | Explanation | Solution |

| Insolubility in MeOH/Water | The hydrophobic tail forces the molecule to aggregate (micelle-like behavior) or precipitate in polar protic solvents. | Solvent Switch: Use Dichloromethane (DCM) , Toluene , or THF . For LC-MS, use Isopropanol/Hexane mixtures, not Water/Acetonitrile. |